Diiodosilane

PE-ALD Silicon Nitride Semiconductor Manufacturing

Diiodosilane (SiH₂I₂; CAS 13465-83-3) is a halogenated silane characterized by two silicon-hydrogen and two silicon-iodine bonds. This molecular architecture confers high reactivity, particularly in moisture-sensitive and low-temperature environments.

Molecular Formula H2I2Si
Molecular Weight 283.91 g/mol
CAS No. 13465-83-3
Cat. No. B1630498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodosilane
CAS13465-83-3
Molecular FormulaH2I2Si
Molecular Weight283.91 g/mol
Structural Identifiers
SMILES[SiH2](I)I
InChIInChI=1S/H2I2Si/c1-3-2/h3H2
InChIKeyAIHCVGFMFDEUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diiodosilane (CAS 13465-83-3): A Core Iodosilane Building Block for Advanced Semiconductor Thin-Film Deposition and Precision Organic Synthesis


Diiodosilane (SiH₂I₂; CAS 13465-83-3) is a halogenated silane characterized by two silicon-hydrogen and two silicon-iodine bonds . This molecular architecture confers high reactivity, particularly in moisture-sensitive and low-temperature environments . It is primarily recognized as a high-purity liquid precursor for the semiconductor industry, enabling the plasma-enhanced atomic layer deposition (PE-ALD) of silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films [1], and as a mild, selective reagent in organic transformations such as deoxygenation and carbamate-to-urea conversion [2].

Why Diiodosilane Cannot Be Directly Substituted with Other Halosilanes or Aminosilanes in ALD and Selective Synthesis


Generic substitution of diiodosilane with alternative precursors such as dichlorosilane (DCS) or hexachlorodisilane (HCDS) fails due to fundamental mismatches in thermal budget requirements, film purity, and chemical selectivity [1]. Chlorosilanes like DCS typically require high-temperature thermal ALD or CVD (>600°C) for acceptable film quality, which is incompatible with temperature-sensitive advanced nodes and chalcogenide materials [1]. Furthermore, chloride-based precursors introduce detrimental chlorine impurities into deposited films, degrading electrical performance [2]. In organic synthesis, substituting diiodosilane with chlorosilanes or iodotrimethylsilane (TMSI) leads to different reaction outcomes: chlorosilanes demand harsher conditions, while TMSI lacks the unique hydridic and inverted chemoselectivity of diiodosilane . These critical differences in process compatibility and chemical behavior make direct one-for-one substitution impossible without compromising device yield or synthetic efficiency [3].

Quantitative Performance Evidence for Diiodosilane Against Comparator Precursors in PE-ALD and Organic Transformations


Diiodosilane Enables PE-ALD Silicon Nitride Deposition at Sub-300°C, Unlocking Thermal Budget-Constrained Device Architectures

Diiodosilane (DIS) demonstrates a wide and low-temperature PE-ALD window (110°C to 300°C) for SiNₓ film deposition [1]. This is in stark contrast to chlorine-based precursors like dichlorosilane (DCS) or hexachlorodisilane (HCDS), which conventionally require thermal CVD processes at temperatures exceeding 700°C for silicon nitride formation [2].

PE-ALD Silicon Nitride Semiconductor Manufacturing

Iodine-Based Precursor Eliminates Chlorine Impurities in SiNₓ Films, Improving Electrical Integrity

The use of diiodosilane eliminates carbon (C) and chlorine (Cl) impurities commonly found in silicon nitride films deposited using conventional chlorosilane precursors [1]. While the study quantifies a hydrogen impurity reduction to 11% with optimized plasma treatment and confirms a film density of 3.21 g/cm³, the key differentiator is the complete absence of chlorine [1]. Chlorine is a known contaminant that can cause threshold voltage shifts and reliability issues in semiconductor devices [2].

Thin-Film Purity Semiconductor PE-ALD

Diiodosilane Achieves >99% Step Coverage in PE-ALD, Outperforming Conformality of Conventional CVD Precursors

In PE-ALD processes, diiodosilane demonstrates exceptional step coverage capabilities. By optimizing the process gas mixture (adding a small amount of He gas to N₂ reactant), step coverage properties were quantitatively improved up to 99.2% [1]. This near-perfect conformality is a hallmark of ALD processes and is essential for coating complex, high-aspect-ratio 3D structures [2].

PE-ALD Conformality 3D Device Integration

Diiodosilane Converts Carbamates to Ureas at -30 to -5°C, a 100°C+ Lower Temperature Requirement than Chlorosilane Methods

For the conversion of N-Boc carbamates to ureas, diiodosilane enables the reaction to proceed efficiently at low temperatures (-30°C to -5°C) in methylene chloride [1]. This is a critical advantage over traditional methods employing chlorosilanes, which necessitate higher temperatures that can lead to decomposition of sensitive substrates [1].

Organic Synthesis Carbamate Cleavage Mild Reagent

Diiodosilane Exhibits Inverted Chemoselectivity, Reducing Protected Ketals/Acetals in Preference to Unprotected Carbonyls

Diiodosilane demonstrates a unique 'inverted chemoselectivity' compared to standard reducing agents . It selectively reduces ketals and acetals (protected carbonyls) to iodoalkanes while leaving unprotected ketones and aldehydes untouched . This is the inverse of the typical reactivity hierarchy, where unprotected carbonyls are more reactive .

Chemoselectivity Protecting Group Chemistry Organic Synthesis

Procurement-Driven Application Scenarios for High-Purity Diiodosilane


Deposition of Conformal Silicon Nitride Spacers in Sub-5nm Logic Nodes

In the fabrication of advanced FinFETs and Gate-All-Around (GAA) transistors, silicon nitride spacers must be deposited with exceptional conformality (>99%) and without chlorine impurities, all within a strict thermal budget (<400°C) to preserve strain and prevent dopant diffusion. Diiodosilane's demonstrated 99.2% step coverage [1] and chlorine-free deposition window of 110-300°C [2] directly address these stringent process requirements, making it an essential material for leading-edge logic fabs.

Low-Temperature Encapsulation Layer for Chalcogenide-Based Memory Devices (e.g., PCM, CBRAM)

Phase-change memory (PCM) and conductive-bridging RAM (CBRAM) rely on chalcogenide materials that are extremely sensitive to thermal degradation and chemical contamination. A protective silicon nitride encapsulation layer must be deposited at low temperature to prevent altering the memory element's composition. Diiodosilane, specified in patents for this exact purpose, enables high-quality, low-temperature SiNₓ deposition [3]. Its ability to form dense, conformal films below 200°C [2] provides a crucial enabling technology for these emerging non-volatile memory architectures.

Mild, Selective Carbamate-to-Urea Conversion in Medicinal Chemistry and Radiolabeling

The synthesis of complex drug candidates or radiolabeled tracers, such as [¹⁸F]FDOPA [4], often involves the manipulation of highly functionalized, thermally labile intermediates. The standard Boc-deprotection of carbamates to yield ureas is a key step that can be plagued by side reactions under harsh conditions. Diiodosilane's ability to mediate this transformation at sub-ambient temperatures (-30 to -5°C) [5] minimizes decomposition and maximizes yield, making it a reagent of choice for final-stage functionalization in high-value molecule synthesis.

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